[1-(2-Methylphenyl)ethyl](2-methylpropyl)amine
Overview
Description
1-(2-Methylphenyl)ethylamine is an organic compound with the molecular formula C13H21N. It is a derivative of benzenemethanamine, characterized by the presence of two methyl groups attached to the phenyl ring and an ethyl group substituted with a 2-methylpropylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)ethylamine typically involves the alkylation of benzenemethanamine derivatives. One common method is the reaction of 2-methylphenylacetonitrile with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 1-(2-Methylphenyl)ethylamine may involve large-scale alkylation processes using similar starting materials and reaction conditions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, 1-(2-Methylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may serve as a model compound for investigating the interactions between amines and biological macromolecules .
Medicine
It can be used in the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new therapeutic agents .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine: A simpler derivative without the additional methyl and ethyl groups.
2-Methylphenylacetonitrile: A precursor in the synthesis of 1-(2-Methylphenyl)ethylamine.
2-Methylpropylamine: Another precursor used in the synthesis process.
Uniqueness
The uniqueness of 1-(2-Methylphenyl)ethylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from its simpler analogs .
Properties
IUPAC Name |
2-methyl-N-[1-(2-methylphenyl)ethyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)9-14-12(4)13-8-6-5-7-11(13)3/h5-8,10,12,14H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXYTLKSDOKGEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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